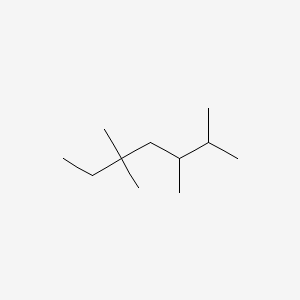
2,3,5,5-Tetramethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,5-Tetramethylheptane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon consisting of a heptane backbone with four methyl groups attached at the 2nd, 3rd, and 5th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and lack of reactivity under standard conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,5-Tetramethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable heptane derivative with methylating agents under controlled conditions. For example, the reaction of 2,3,5-trimethylheptane with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,5,5-Tetramethylheptane, like other alkanes, primarily undergoes reactions such as:
Oxidation: This can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For instance, chlorination or bromination can produce various haloalkanes.
Cracking: Under high temperatures, this compound can undergo thermal cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Halogens (chlorine, bromine) in the presence of UV light or a radical initiator.
Cracking: High temperatures (above 500°C) and sometimes catalysts like alumina or silica.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Haloalkanes such as 2-chloro-3,5,5-trimethylheptane.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
2,3,5,5-Tetramethylheptane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its role in drug delivery systems where hydrophobic interactions are crucial.
Industry: Utilized in the formulation of lubricants and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5,5-Tetramethylheptane in chemical reactions involves the breaking and forming of C-H and C-C bonds. In oxidation reactions, the compound undergoes hydrogen abstraction followed by the addition of oxygen atoms. In substitution reactions, free radicals or carbocations are formed, which then react with halogens to form haloalkanes. The pathways involved are typical of alkanes and are influenced by the stability of the intermediates formed during the reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,5-Tetramethylheptane
- 2,3,5,6-Tetramethylheptane
- 2,2,3,3-Tetramethylheptane
Uniqueness
2,3,5,5-Tetramethylheptane is unique due to its specific branching pattern, which affects its physical properties such as boiling point and density. The position of the methyl groups can influence the compound’s reactivity and the types of products formed during chemical reactions. Compared to its isomers, this compound may exhibit different behavior in terms of steric hindrance and electronic effects, making it a valuable compound for comparative studies in organic chemistry.
Properties
CAS No. |
61868-55-1 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3,5,5-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-7-11(5,6)8-10(4)9(2)3/h9-10H,7-8H2,1-6H3 |
InChI Key |
QSBIXVGCKCYBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















